molecular formula C13H14ClN3 B8700583 6-Chloro-4-(piperazin-1-yl)quinoline

6-Chloro-4-(piperazin-1-yl)quinoline

Cat. No.: B8700583
M. Wt: 247.72 g/mol
InChI Key: VZRDBLFATANAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position and a piperazine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 6-chloroquinoline with piperazine under specific conditions. One common method includes:

    Starting Materials: 6-chloroquinoline and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, often under reflux conditions to facilitate the reaction.

    Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

6-Chloro-4-(piperazin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antimalarial agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-(piperazin-1-yl)quinoline
  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline

Uniqueness

6-Chloro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the chlorine atom at the 6-position and the piperazine ring at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

6-chloro-4-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14ClN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

VZRDBLFATANAIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloroquinoline (De, D., Byers L. D., Krogstad, D. J. J. Heterocyclic Chem. 1997, 34, 315) (0.34 g, 1.7 mmol) and 1-tert-butoxycarbonylpiperazine (1.58 g, 8.5 mmol) are reacted according to method A. The Boc group is cleaved with trifluoroacetic acid (5 mL) in CH2Cl2 (5 mL) giving 0.25 g of the product.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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